methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate
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Overview
Description
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a propenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-(trifluoromethyl)benzaldehyde and methyl acrylate.
Condensation Reaction: The key step involves a condensation reaction between 2-amino-4-(trifluoromethyl)benzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired propenoate ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group and the trifluoromethyl group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and electrostatic interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[2-amino-4-(fluoromethyl)phenyl]prop-2-enoate
- Methyl (2E)-3-[2-amino-4-(chloromethyl)phenyl]prop-2-enoate
- Methyl (2E)-3-[2-amino-4-(bromomethyl)phenyl]prop-2-enoate
Uniqueness
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with other halogen substituents.
Properties
IUPAC Name |
methyl 3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-10(16)5-3-7-2-4-8(6-9(7)15)11(12,13)14/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLEXKUYCBJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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